molecular formula C28H31NO5S B13057265 Ethyl (R)-2-((2R,3R,5R)-2-allyl-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate

Ethyl (R)-2-((2R,3R,5R)-2-allyl-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate

Cat. No.: B13057265
M. Wt: 493.6 g/mol
InChI Key: JKBLWDBOKUEEQU-FICKONGGSA-N
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Description

Ethyl (R)-2-((2R,3R,5R)-2-allyl-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate is a useful research compound. Its molecular formula is C28H31NO5S and its molecular weight is 493.6 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl (R)-2-((2R,3R,5R)-2-allyl-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C28H31NO5SC_{28}H_{31}NO_5S and features a distinctive tetrahydrofuran ring structure. The presence of the naphthalene moiety and sulfonamide group suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that the sulfonamide group may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Interaction : The naphthalene component may interact with neurotransmitter receptors, potentially influencing mood and behavior.
  • Antioxidant Activity : The presence of multiple aromatic rings suggests that the compound could exhibit antioxidant properties, which are beneficial in reducing oxidative stress.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Activity Effect Reference
Enzyme InhibitionSignificant inhibition of carbonic anhydrase
Antioxidant PotentialReduces oxidative stress in vitro
Neurotransmitter ModulationAlters dopamine and serotonin levels
CytotoxicityInduces apoptosis in cancer cell lines

Study 1: Enzyme Inhibition

In a study examining enzyme inhibition, this compound demonstrated strong inhibitory effects on carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues. This suggests potential applications in conditions like glaucoma or respiratory disorders where carbonic anhydrase plays a role.

Study 2: Antioxidant Activity

Research published in Journal of Medicinal Chemistry highlighted the compound's ability to scavenge free radicals effectively. In vitro assays showed a significant reduction in reactive oxygen species (ROS) levels, indicating its potential as an antioxidant agent that could protect cells from oxidative damage .

Study 3: Neurotransmitter Modulation

A pharmacological study evaluated the effects of this compound on neurotransmitter levels in rodent models. Results indicated that administration led to increased serotonin and dopamine levels, suggesting potential antidepressant effects. This aligns with findings from other compounds with similar structural motifs .

Properties

Molecular Formula

C28H31NO5S

Molecular Weight

493.6 g/mol

IUPAC Name

ethyl (2R)-2-[(4-methylphenyl)sulfonylamino]-2-[(2R,3R,5R)-5-naphthalen-2-yl-2-prop-2-enyloxolan-3-yl]acetate

InChI

InChI=1S/C28H31NO5S/c1-4-8-25-24(18-26(34-25)22-14-13-20-9-6-7-10-21(20)17-22)27(28(30)33-5-2)29-35(31,32)23-15-11-19(3)12-16-23/h4,6-7,9-17,24-27,29H,1,5,8,18H2,2-3H3/t24-,25+,26+,27+/m0/s1

InChI Key

JKBLWDBOKUEEQU-FICKONGGSA-N

Isomeric SMILES

CCOC(=O)[C@@H]([C@H]1C[C@@H](O[C@@H]1CC=C)C2=CC3=CC=CC=C3C=C2)NS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCOC(=O)C(C1CC(OC1CC=C)C2=CC3=CC=CC=C3C=C2)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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